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Compound of Interest |

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol
CAS No.: 1200-15-3
Cat. No.: B072105

Executive Summary & Compound Profile

2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a critical intermediate often utilized in
the synthesis of pharmaceutical APIs (such as antihistamines and antifungals) and
agrochemicals.[1] Structurally, it consists of a p-chlorobenzyl moiety linked via an ether bond to
an ethylene glycol chain.

Characterization of this molecule presents specific challenges:

e Chromophoric Weakness: While the chlorobenzene ring provides UV absorption, it lacks the
intensity of extended conjugation, requiring low-wavelength detection (~220 nm).

» Polarity Balance: The molecule possesses both a lipophilic benzyl ether tail and a hydrophilic
primary hydroxyl head, making it amenable to both Reverse Phase HPLC (RP-HPLC) and
Gas Chromatography (GC).

o Impurity Landscape: Critical process impurities often include genotoxic alkyl halides (4-
chlorobenzyl chloride) and side-reaction dimers (bis-ethers).[1]

Physicochemical Profile (Reference Data)
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Property

Value | Description

Analytical Relevance

Molecular Formula

CoH11CIO2

MW: 186.64 g/mol

Physical State

Viscous Liquid / Low-melting
Solid

Requires gentle heating for

sampling homogeneity.[1]

Suitable for GC analysis

Boiling Point ~131-132 °C @ 3 Torr ] o
without derivatization.[1]
) Compatible with Reverse
B Soluble in MeOH, ACN, DCM; .
Solubility Phase HPLC mobile phases.

Sparingly soluble in water.

[2](3]

LogP (Predicted)

Elutes mid-range on C18

columns.

Analytical Strategy & Workflow

The characterization strategy employs an orthogonal approach. HPLC-UV is the primary

method for assay and non-volatile impurity profiling.[1] GC-MS is utilized for the specific

quantitation of volatile alkyl halide precursors (potential genotoxins) and structural confirmation.

[1]

Decision Logic for Method Selection
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Sample: 2-[(4-Chlorobenzyl)oxy]-1-ethanol
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Figure 1: Analytical decision matrix for selecting the appropriate characterization technique
based on data requirements.

Protocol A: High-Performance Liquid
Chromatography (HPLC)

Purpose: Purity assay and quantification of polar (benzyl alcohol) and non-polar (bis-ether)
impurities.[1]

Mechanistic Rationale

A C18 stationary phase is selected to retain the hydrophobic chlorobenzyl group. Acidic
modification of the mobile phase is not strictly necessary as the molecule is neutral, but 0.1%
Phosphoric Acid is recommended to suppress silanol activity on the column, sharpening the
peak shape of the terminal hydroxyl group and any acidic impurities (like 4-chlorobenzoic acid
from oxidation).

Instrument Parameters
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o System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

e Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 um) or equivalent.

e Column Temp: 30 °C.

e Flow Rate: 1.0 mL/min.[4]

« Injection Volume: 5-10 pL.

e Detection: 220 nm (Primary), 254 nm (Secondary confirmation).

Mobile Phase & Gradient

e Solvent A: Water + 0.1% Hz3POa

e Solvent B: Acetonitrile (HPLC Grade)[1]

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
Isocratic Hold (Elute
2.0 90 10
polar salts)
Linear Gradient (Main
15.0 10 90 .
peak elution)
Wash (Elute
20.0 10 90 _ _
dimers/bis-ethers)
20.1 20 10 Re-equilibration
25.0 90 10 End

System Suitability Criteria (Self-Validating)

e Tailing Factor (T): 0.8 < T < 1.5 (Ensures no secondary interactions with silanols).

e Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely 4-chlorobenzyl

alcohol).
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o Precision: %RSD of peak area < 1.0% for 6 replicate injections.

Protocol B: Gas Chromatography (GC-MS/FID)

Purpose: Detection of residual solvents and specifically 4-Chlorobenzyl chloride (starting
material), which is a potential alkylating agent and must be controlled to ppm levels.

Mechanistic Rationale

The ether linkage is thermally stable up to ~250°C, allowing direct injection. A non-polar
capillary column (5% phenyl) separates components based on boiling point. Mass
Spectrometry (MS) is preferred for specificity to distinguish the isotopic pattern of chlorine (3°Cl/
37Cl ratio of 3:1).

Instrument Parameters

o System: GC-MS (Single Quadrupole) or GC-FID.[1]

Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 pm).[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split/Splitless (Split ratio 20:1 for assay; Splitless for trace impurities).

Inlet Temp: 250 °C.

Temperature Program

e Initial: 60 °C (Hold 2 min) — Traps solvents.
e Ramp 1: 15 °C/min to 200 °C.

e Ramp 2: 25 °C/min to 300 °C (Hold 5 min) — Elutes high boilers.

Key MS lons (SIM Mode for Trace Analysis)

o Target (Main Peak): m/z 186 (M+), 125 (Chlorobenzyl cation, Base Peak).

e Impurity (4-Chlorobenzyl chloride): m/z 158/160 (M+), 123 (M-CI).[1]
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Protocol C: Spectroscopic Identification
Infrared Spectroscopy (FT-IR)

o Method: ATR (Attenuated Total Reflectance) on neat liquid/solid.
» Diagnostic Bands:

o 3300-3400 cm~1: Broad O-H stretch (Alcohol).

o 2850-2950 cm~1: C-H stretch (Aliphatic CH-2).

o 1050-1150 cm~*: C-O-C asymmetric stretch (Ether).

o 800-850 cm~1: C-Cl stretch (Aromatic).

Nuclear Magnetic Resonance (*H-NMR)

e Solvent: DMSO-ds or CDCls.[1]
o Expected Signals (CDClIs, d ppm):
o 7.2—-17.4 (m, 4H): Aromatic protons (AA'BB' system of p-substituted benzene).
o 4.5 (s, 2H): Benzylic CHz2 (Ar-CH2-0).[1]
o 3.6 — 3.8 (m, 4H): Ethylene glycol backbone (-O-CH2-CH2-OH).[1]
o 2.2 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D20.

Impurity Profiling & Origin Analysis

Understanding the synthesis pathway allows for predictive impurity monitoring. The compound
is typically synthesized via Williamson ether synthesis: 4-Chlorobenzyl chloride + Ethylene
Glycol + Base — Product[1]
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Figure 2: Synthetic origin of common impurities.[1] Impurity B (Bis-ether) is highly lipophilic and
elutes late in HPLC.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://holcapek.upce.cz/reprints/RE_AnalChem_71_1999_2288.pdf
https://www.scholarsresearchlibrary.com/articles/gas-chromatographymass-spectrometric-determination-of-benzyl-alcohol-in-injectable-suspensions.pdf
https://www.benchchem.com/product/b072105#analytical-methods-for-2-4-chlorobenzyl-oxy-1-ethanol-characterization
https://www.benchchem.com/product/b072105#analytical-methods-for-2-4-chlorobenzyl-oxy-1-ethanol-characterization
https://www.benchchem.com/product/b072105#analytical-methods-for-2-4-chlorobenzyl-oxy-1-ethanol-characterization
https://www.benchchem.com/product/b072105#analytical-methods-for-2-4-chlorobenzyl-oxy-1-ethanol-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072105?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

